N-benzhydryl-4-chlorobenzenesulfonamide
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Overview
Description
N-benzhydryl-4-chlorobenzenesulfonamide, also known as NH125, is a chemical compound that has garnered attention in the scientific community for its potential applications in cancer research and treatment. NH125 has been shown to exhibit anti-cancer properties, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-benzhydryl-4-chlorobenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, N-benzhydryl-4-chlorobenzenesulfonamide may disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-benzhydryl-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-benzhydryl-4-chlorobenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-benzhydryl-4-chlorobenzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CAXII), which is involved in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
N-benzhydryl-4-chlorobenzenesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using a multi-step process. N-benzhydryl-4-chlorobenzenesulfonamide is also relatively stable, making it suitable for long-term storage. However, N-benzhydryl-4-chlorobenzenesulfonamide has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on N-benzhydryl-4-chlorobenzenesulfonamide. One area of investigation could be the development of N-benzhydryl-4-chlorobenzenesulfonamide as a potential cancer treatment. Further studies could also investigate the anti-inflammatory properties of N-benzhydryl-4-chlorobenzenesulfonamide and its potential use in the treatment of inflammatory diseases. Additionally, research could focus on the development of more effective synthesis methods for N-benzhydryl-4-chlorobenzenesulfonamide and the optimization of its properties for use in lab experiments.
Synthesis Methods
N-benzhydryl-4-chlorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with benzhydrylamine to form N-benzhydryl-4-chlorobenzenesulfonamide. The resulting compound can then be purified through recrystallization.
Scientific Research Applications
N-benzhydryl-4-chlorobenzenesulfonamide has been extensively studied for its potential anti-cancer properties. In particular, N-benzhydryl-4-chlorobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
N-benzhydryl-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPLORXXNRBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359698 |
Source
|
Record name | N-benzhydryl-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-chlorobenzenesulfonamide | |
CAS RN |
5352-36-3 |
Source
|
Record name | N-benzhydryl-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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